2-Chloro-N-(3-(3-methyl-1H-indol-1-yl)propyl)acetamide
Description
Properties
CAS No. |
61985-40-8 |
|---|---|
Molecular Formula |
C14H17ClN2O |
Molecular Weight |
264.75 g/mol |
IUPAC Name |
2-chloro-N-[3-(3-methylindol-1-yl)propyl]acetamide |
InChI |
InChI=1S/C14H17ClN2O/c1-11-10-17(8-4-7-16-14(18)9-15)13-6-3-2-5-12(11)13/h2-3,5-6,10H,4,7-9H2,1H3,(H,16,18) |
InChI Key |
BFNJMBMWBKKBEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C2=CC=CC=C12)CCCNC(=O)CCl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Chloro-N-(3-(3-methyl-1H-indol-1-yl)propyl)acetamide typically involves a condensation reaction between 3-methylindole and 2-chloroacetamide . The reaction conditions often include the use of a suitable solvent, such as methanol or ethanol, and a catalyst to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
2-Chloro-N-(3-(3-methyl-1H-indol-1-yl)propyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group in the acetamide moiety can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The indole ring can undergo oxidation reactions to form corresponding oxindole derivatives.
Reduction Reactions: The compound can be reduced to form amine derivatives, which may have different biological activities.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like primary amines . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Structure and Synthesis
The synthesis of 2-Chloro-N-(3-(3-methyl-1H-indol-1-yl)propyl)acetamide typically involves the reaction of an indole derivative with chloroacetyl chloride in the presence of a base. This process may utilize coupling agents such as dicyclohexylcarbodiimide to facilitate the reaction. The resulting compound possesses unique structural characteristics that may influence its biological activity.
Biological Activities
Research indicates that compounds with indole structures often exhibit a range of biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may have efficacy against various cancer cell lines. The indole moiety is known for its role in modulating pathways involved in cancer progression. Specific studies have reported that related compounds show significant inhibition of cell growth in cancer models, with IC50 values ranging from 4.0 to 10.0 µM against multiple cancer cell lines.
- Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects by modulating cytokine levels. For instance, related compounds have been shown to significantly reduce pro-inflammatory cytokines such as IL-6 and TNF-alpha in treated cell cultures, indicating potential therapeutic applications for inflammatory diseases.
Case Studies
Several case studies have explored the pharmacological potential of similar indole derivatives:
- Anticancer Efficacy : A study by Xia et al. demonstrated that indole derivatives exhibited significant anticancer activity across various cell lines, reinforcing the hypothesis that this compound could share similar properties.
- Anti-inflammatory Effects : Research on related compounds indicated substantial reductions in inflammatory markers in vitro, suggesting that this class of compounds could be developed into therapeutic agents targeting inflammation-related diseases.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(3-(3-methyl-1H-indol-1-yl)propyl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. Indole derivatives are known to interact with various receptors and enzymes, leading to their diverse biological activities . The compound may exert its effects by binding to specific proteins and modulating their activity, thereby influencing cellular processes such as inflammation and oxidative stress .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
2-Chloro-N-(3-methylphenyl)acetamide (C9H10ClNO)
- Structure : Chloroacetamide group attached to a 3-methylphenyl ring.
- Key Differences : Lacks the indole system, resulting in reduced aromaticity and hydrogen-bonding capacity.
- Molecular Weight : 183.63 g/mol (vs. ~264.75 g/mol for the indole derivative), influencing solubility and volatility.
2-Chloro-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide (CAS 86273-53-2)
- Structure : Propyl chain terminated with a pyrrolidone ring.
- Key Differences : Pyrrolidone introduces a polar, hydrogen-bonding lactam group, enhancing interactions with proteins or membranes compared to the indole’s hydrophobic character .
2-Chloro-N-(4-(3-(4-X-phenyl)acryloyl)phenyl)acetamide
Physicochemical and Functional Group Analysis
Biological Activity
2-Chloro-N-(3-(3-methyl-1H-indol-1-yl)propyl)acetamide is an organochlorine compound with a unique structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article will explore the compound's synthesis, biological activity, and relevant case studies, providing a comprehensive overview of its pharmacological potential.
Compound Overview
- Molecular Formula : C12H14ClN2O
- Molecular Weight : 264.751 g/mol
- CAS Number : 61985-40-8
The compound features a chloro group attached to a nitrogen atom that is also linked to an acetamide group, alongside an indole moiety. The indole structure is known for its diverse biological properties, making this compound a candidate for further pharmacological studies.
Synthesis
The synthesis of this compound typically involves:
- Reactions with Chloroacetyl Chloride : The reaction of an indole derivative with chloroacetyl chloride in the presence of a base.
- Nucleophilic Substitutions : Utilizing reagents such as dicyclohexylcarbodiimide as a coupling agent for further modifications.
These methods allow for the introduction of the chloro group and the indole moiety into the acetamide framework.
Anticancer Potential
Preliminary studies suggest that compounds similar to this compound may exhibit activity against various cancer cell lines. The indole structure has been associated with anti-inflammatory and anticancer activities:
- Cell Line Studies : Research indicates that compounds with similar structures have shown significant interactions with protein targets involved in cancer progression and inflammation. For instance, compounds with indole moieties have demonstrated cytotoxic effects on various cancer cell lines, including MCF7 and A549.
| Compound | Cell Line | IC50 (µM) | Notable Properties |
|---|---|---|---|
| Similar Indole Derivative | MCF7 | 4.2 | Anticancer activity |
| Similar Indole Derivative | A549 | 26 | Growth inhibition |
Understanding the mechanism of action is crucial for evaluating the therapeutic potential of this compound. Early research indicates that it may interact with biological targets such as:
- Enzymes : Enzymes implicated in cancer pathways.
- Receptors : Receptors involved in inflammatory responses.
Case Studies and Research Findings
Several studies have explored compounds structurally similar to this compound:
- Anticancer Activity : A study reported that indole derivatives exhibited significant cytotoxicity against Hep-2 and P815 cancer cell lines, with IC50 values indicating potent activity.
- Inflammation Studies : Compounds like N-(1H-indol-1-yl)-2-aminoacetamide showed promising anti-inflammatory activity, suggesting that structural modifications can enhance therapeutic effects.
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents | Solvent | Temp. | Yield | Source |
|---|---|---|---|---|---|
| 1 | 3-Chloropropylamine, DIPEA | DCM | RT | 70% | |
| 2 | Chloroacetyl chloride | THF | 0°C | 50% |
Basic: What spectroscopic and analytical techniques validate the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H NMR confirms indole proton signals (δ 7.2–7.8 ppm), methyl groups (δ 2.4–2.6 ppm), and acetamide carbonyl (δ 170–172 ppm in ¹³C NMR) .
- Mass Spectrometry: High-resolution MS (HRMS) matches the molecular ion ([M+H]⁺) to the theoretical mass (e.g., 307.12 g/mol) .
- Purity: HPLC with a C18 column (acetonitrile/water gradient) detects impurities <1% .
Basic: How to design biological assays to evaluate its therapeutic potential?
Methodological Answer:
- Target Selection: Prioritize receptors (e.g., serotonin receptors) based on structural similarity to indole derivatives with known activity .
- Assay Setup:
- In vitro: Competitive binding assays using radiolabeled ligands (e.g., ³H-5HT) in HEK293 cells expressing target receptors .
- Dose-Response: Test concentrations from 1 nM to 100 µM to calculate IC₅₀ values .
Advanced: How to resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Source Analysis: Compare assay conditions (e.g., cell lines, incubation time). For example, IC₅₀ discrepancies may arise from differences in serum content (e.g., 10% FBS vs. serum-free media) .
- Meta-Analysis: Use computational tools (e.g., PubChem BioActivity Data) to normalize data and identify outliers .
Advanced: What computational strategies improve reaction design for higher yields?
Methodological Answer:
Q. Table 2: Computational vs. Experimental Yield
| Method | Predicted Yield | Experimental Yield |
|---|---|---|
| DFT (B3LYP/6-31G*) | 68% | 65% |
Advanced: How to analyze structure-activity relationships (SAR) for indole-acetamide derivatives?
Methodological Answer:
- Substituent Screening: Synthesize analogs with varied substituents (e.g., 5-Cl, 3-CH₃) and test binding affinity. For example, 3-methyl substitution enhances lipophilicity (logP = 2.8 vs. 2.1 for unsubstituted) .
- 3D-QSAR: Use CoMFA or CoMSIA models to correlate steric/electronic features with activity .
Advanced: What analytical methods detect and quantify synthetic by-products?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
